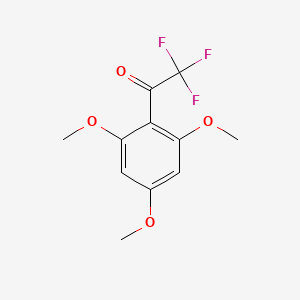

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWOAIELBEOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345758 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-98-7 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Foreword: The Significance of Trifluoromethyl Ketones in Modern Drug Discovery

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl group (-CF3) holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of parent compounds. Trifluoromethyl ketones, in particular, serve as versatile synthetic intermediates and possess intrinsic biological activities. This guide provides a comprehensive overview of the synthesis of a specific trifluoromethyl ketone, 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone, a compound of interest for researchers and professionals in drug development and organic synthesis.

This document will delve into the practical and theoretical aspects of its synthesis, focusing on the widely applicable Friedel-Crafts acylation reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present the analytical data necessary for the unambiguous characterization of the final product.

Strategic Approach to Synthesis: The Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of the electron-rich 1,3,5-trimethoxybenzene with a suitable trifluoroacetylating agent. The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring.

Comparative Analysis of Synthetic Routes

While other synthetic strategies could be envisioned, the direct trifluoroacetylation of 1,3,5-trimethoxybenzene offers a convergent and efficient route. The table below outlines the advantages and disadvantages of this approach compared to a hypothetical multi-step alternative.

| Synthetic Route | Advantages | Disadvantages |

| Direct Friedel-Crafts Acylation | High atom economy, convergent synthesis, readily available starting materials. | Requires careful control of reaction conditions to avoid potential side reactions. |

| Multi-step Synthesis (e.g., via an organometallic intermediate) | May offer milder reaction conditions in certain steps. | Longer synthetic sequence, lower overall yield, may require specialized reagents. |

Given its efficiency, the direct Friedel-Crafts acylation is the preferred method and will be the focus of this guide.

The Core Reaction: Trifluoroacetylation with Trifluoroacetic Anhydride

The chosen synthetic pathway involves the reaction of 1,3,5-trimethoxybenzene with trifluoroacetic anhydride (TFAA). In this reaction, TFAA serves as the source of the electrophilic trifluoroacetyl group.

Reaction Mechanism

The trifluoroacetylation of 1,3,5-trimethoxybenzene proceeds via a classic electrophilic aromatic substitution mechanism. The highly electron-rich nature of the trimethoxy-substituted benzene ring makes it particularly susceptible to attack by electrophiles.

An In-Depth Technical Guide to the Reaction Mechanism of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanism of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone. This molecule serves as a quintessential model for understanding the interplay of potent electronic effects and significant steric hindrance in chemical reactivity. The highly electrophilic carbonyl center, activated by the trifluoromethyl group, is the focal point of nucleophilic attack, a process modulated by the bulky and electron-rich 2,4,6-trimethoxyphenyl moiety. This document delineates the mechanistic pathways, offers field-proven experimental protocols for studying the reaction kinetics and intermediates, and provides a framework for computational analysis to further elucidate the transition state energetics.

Introduction: The Dichotomy of Reactivity

This compound is a fascinating molecule that embodies a fundamental tension in organic chemistry: the competition between electronic activation and steric hindrance. The trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, renders the adjacent carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[1] Conversely, the 2,4,6-trimethoxyphenyl group is not only sterically demanding but also electron-donating through resonance, which can modulate the reactivity of the aromatic ring and, to a lesser extent, the carbonyl group. Understanding the nuances of this molecule's reaction mechanism is crucial for its application in organic synthesis and as a potential building block in medicinal chemistry.

Synthesis of this compound

The most direct and common method for the synthesis of this ketone is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.[2][3][4] This electrophilic aromatic substitution reaction involves the reaction of the electron-rich trimethoxybenzene with a trifluoroacetylating agent, typically trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-trimethoxybenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or nitromethane).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or triflic acid (CF₃SO₃H) (1.1 eq).

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.

-

Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Core Reaction Mechanism: Nucleophilic Addition

The primary reaction pathway for this compound involves the nucleophilic addition to the carbonyl carbon.[5][6][7][8][9] The strong dipole of the C=O bond is significantly enhanced by the inductive effect of the three fluorine atoms, making the carbonyl carbon highly electron-deficient.

The general mechanism proceeds in two key steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³.[7]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid added during workup, to yield the final alcohol product.[5]

Diagram: General Nucleophilic Addition Mechanism

Caption: Generalized mechanism of nucleophilic addition to a ketone.

Modulating Factors: Steric and Electronic Effects

The 2,4,6-trimethoxyphenyl group exerts a significant influence on the reaction rate and equilibrium through a combination of steric and electronic effects.

-

Steric Hindrance: The three methoxy groups, particularly the two in the ortho positions, create considerable steric bulk around the carbonyl center. This can hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted acetophenones.[10] The effectiveness of this hindrance is dependent on the size of the incoming nucleophile.

-

Electronic Effects: The methoxy groups are strong electron-donating groups through resonance. This electron donation to the aromatic ring can slightly decrease the electrophilicity of the carbonyl carbon. However, the powerful electron-withdrawing effect of the trifluoromethyl group is the dominant electronic factor, ensuring the carbonyl carbon remains highly electrophilic.

Elucidating the Mechanism: A Practical Approach

A multi-faceted approach combining kinetic studies, spectroscopic analysis, and computational modeling is essential for a thorough understanding of the reaction mechanism.

Kinetic Analysis via UV-Vis Spectroscopy

The progress of the nucleophilic addition can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the ketone over time.

-

Stock Solutions: Prepare stock solutions of this compound and the chosen nucleophile (e.g., sodium borohydride for reduction) in a suitable solvent (e.g., methanol).

-

Reaction Initiation: In a quartz cuvette, mix the ketone solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer and record the absorbance at the λ_max of the ketone at regular time intervals.

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates a pseudo-first-order reaction. The pseudo-first-order rate constant (k') can be determined from the slope of the line.

Spectroscopic Interrogation with ¹⁹F NMR

¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying reactions involving fluorinated compounds due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[1][11][12][13]

-

Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent.

-

Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material to establish its chemical shift.

-

Reaction Initiation: Add the nucleophile to the NMR tube and immediately begin acquiring spectra at regular time intervals.

-

Data Analysis: The disappearance of the starting material's ¹⁹F signal and the appearance of a new signal corresponding to the fluorinated alcohol product can be integrated to determine the reaction kinetics. The chemical shift of the product will be different from the starting ketone, providing clear evidence of the transformation.

Diagram: Experimental Workflow for Mechanistic Elucidation

Caption: Integrated workflow for studying the reaction mechanism.

Computational Modeling

Density Functional Theory (DFT) calculations can provide invaluable insights into the reaction mechanism by modeling the transition state and intermediates.[14][15] This allows for the determination of activation energies and reaction enthalpies, which can be correlated with experimental kinetic data.

-

Structure Optimization: Optimize the geometries of the reactants, the tetrahedral intermediate, the transition state, and the product using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Analysis: Perform frequency calculations to confirm that the reactants, intermediate, and product are true minima on the potential energy surface (zero imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Profile: Construct a reaction energy profile by plotting the relative energies of the species along the reaction coordinate. This will reveal the activation energy barrier and the overall thermodynamics of the reaction.

Quantitative Data Summary

| Parameter | Method | Expected Outcome | Significance |

| Reaction Order | UV-Vis Spectroscopy | First-order with respect to the ketone (under pseudo-first-order conditions). | Confirms the rate-determining step involves the ketone and one molecule of the nucleophile. |

| Rate Constant (k) | UV-Vis Spectroscopy / ¹⁹F NMR | Dependent on nucleophile and solvent. | Quantifies the reactivity of the ketone. |

| Activation Energy (Ea) | DFT Calculations / Arrhenius Plot | Provides the energy barrier for the reaction. | A lower Ea indicates a faster reaction. |

| ¹⁹F Chemical Shift (δ) | ¹⁹F NMR | Distinct signals for the ketone and the alcohol product. | Allows for unambiguous monitoring of the reaction progress. |

Conclusion and Future Outlook

The reaction of this compound is a compelling case study in physical organic chemistry. The dominant trifluoromethyl effect ensures a highly electrophilic carbonyl center, predisposing the molecule to nucleophilic addition. The bulky trimethoxyphenyl group introduces a steric challenge that modulates this inherent reactivity. The methodologies outlined in this guide, from synthesis and kinetic analysis to advanced spectroscopic and computational techniques, provide a robust framework for a comprehensive investigation of its reaction mechanism.

Future research could explore a wider range of nucleophiles to probe the steric limits of the reaction, investigate the catalytic activation of the carbonyl group with Lewis acids, and explore the potential of this scaffold in the design of novel bioactive molecules. The insights gained from such studies will undoubtedly contribute to a deeper understanding of fundamental reaction mechanisms and facilitate the development of new synthetic methodologies.

References

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

-

Unacademy. (n.d.). Mechanism of Nucleophilic Addition. Retrieved from [Link]

-

Chemical Science. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

-

ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]

-

Ultrafast 19F MAS NMR. (n.d.). Retrieved from [Link]

-

Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

-

Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]

-

Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

PubMed Central. (2022). Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment. Retrieved from [Link]

-

ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

-

IOSR Journal. (n.d.). Study Of Sn2 Reaction Between Methylbromide And Fluoride Ion Using Quantum Mechanical Calculations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

-

ResearchGate. (n.d.). Ketones which contain the 2,4,5 trimethoxyphenyl ring. Synthesis and spectroscopy of new compounds. Retrieved from [Link]

Sources

- 1. magritek.com [magritek.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Nucleophilic Addition, Chemistry by unacademy [unacademy.com]

- 6. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

Characterization of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone: A Comprehensive Technical Guide

This technical guide provides an in-depth characterization of the aromatic ketone, 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, spectroscopic profile, chemical properties, and potential applications. The unique combination of a highly electron-rich aromatic core and an electron-withdrawing trifluoroacetyl group imparts distinct characteristics to this molecule, making it a subject of interest in synthetic and medicinal chemistry.

Introduction: The Significance of a Structurally Dichotomous Ketone

This compound, with the molecular formula C₁₁H₁₁F₃O₄, is a fascinating molecule that marries two opposing electronic features within a single scaffold.[1] The 2,4,6-trimethoxyphenyl moiety is a strongly activated aromatic ring system due to the presence of three electron-donating methoxy groups at the ortho and para positions. Conversely, the 2,2,2-trifluoroethanone group is a powerful electron-withdrawing and activating feature for the carbonyl carbon. This electronic dichotomy is the foundation of its unique reactivity and potential utility as a versatile building block in organic synthesis and as a scaffold in the design of novel bioactive molecules.

This guide will systematically elucidate the synthesis and comprehensive characterization of this compound, providing both theoretical understanding and practical, field-proven insights.

Synthesis via Friedel-Crafts Acylation: A Step-by-Step Protocol

The most logical and efficient synthetic route to this compound is the Friedel-Crafts acylation of the highly nucleophilic 1,3,5-trimethoxybenzene. This classic electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the aromatic ring.

The causality behind this choice of reaction lies in the high electron density of the 1,3,5-trimethoxybenzene ring, which makes it highly susceptible to attack by an acylium ion electrophile. The trifluoroacetyl group can be introduced using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

1,3,5-Trimethoxybenzene

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

A thorough spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. The following data is based on publicly available spectra and established principles of spectroscopic interpretation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the 2,4,6-trimethoxyphenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 | s | 2H | Aromatic protons (H-3, H-5) |

| ~3.8 | s | 3H | Para-methoxy group (4-OCH₃) |

| ~3.9 | s | 6H | Ortho-methoxy groups (2,6-OCH₃) |

The two aromatic protons are equivalent and appear as a singlet. The three methoxy groups give rise to two distinct singlets with an integration ratio of 1:2, corresponding to the para and the two equivalent ortho methoxy groups, respectively.

¹³C NMR (Carbon NMR):

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185 (q) | Carbonyl carbon (C=O) |

| ~165 | C-2, C-6 (ortho carbons) |

| ~162 | C-4 (para carbon) |

| ~117 (q) | Trifluoromethyl carbon (-CF₃) |

| ~105 | C-1 (ipso carbon) |

| ~90 | C-3, C-5 (meta carbons) |

| ~56 | Ortho-methoxy carbons (2,6-OCH₃) |

| ~55 | Para-methoxy carbon (4-OCH₃) |

The carbonyl carbon and the trifluoromethyl carbon will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the strong electron-donating effect of the methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600, ~1460 | Medium | C=C aromatic ring stretch |

| ~1200-1000 | Strong | C-O stretch (ethers) and C-F stretch |

The most prominent peak will be the strong absorption of the carbonyl group. The presence of multiple strong bands in the fingerprint region is indicative of the C-O and C-F vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI-MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁F₃O₄, MW = 264.19 g/mol ).

Expected Fragmentation Pattern:

-

α-Cleavage: Loss of the trifluoromethyl radical (•CF₃) to give a stable acylium ion [M - 69]⁺. This is often a prominent peak in the spectra of trifluoromethyl ketones.

-

Loss of methyl radical: Fragmentation of the methoxy groups can lead to the loss of a methyl radical (•CH₃) to give [M - 15]⁺.

-

Further Fragmentations: Subsequent losses of carbon monoxide (CO) and other small neutral molecules from the initial fragment ions.

Spectroscopic Data Interpretation Workflow

Caption: Workflow for structural elucidation.

Chemical Reactivity and Potential Applications

The unique electronic nature of this compound suggests several avenues for its chemical transformations and potential applications.

Reactivity of the Carbonyl Group

The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic attack.

-

Hydration: In the presence of water, it is expected to exist in equilibrium with its hydrate, a gem-diol. This is a characteristic feature of trifluoromethyl ketones.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride.

-

Addition Reactions: It can undergo addition reactions with a variety of nucleophiles, such as Grignard reagents and organolithium compounds.

Reactivity of the Aromatic Ring

The 2,4,6-trimethoxyphenyl ring is highly activated towards further electrophilic aromatic substitution. However, the bulky and deactivating trifluoroacetyl group may provide some steric hindrance and electronic deactivation, potentially influencing the regioselectivity of subsequent substitutions.

Potential Applications

-

Synthetic Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The trifluoromethyl group can be a valuable pharmacophore in drug design, and the activated aromatic ring allows for further functionalization.

-

Medicinal Chemistry: Trifluoromethyl ketones are known to be potent enzyme inhibitors, often acting as transition state analogs. The 2,4,6-trimethoxyphenyl scaffold is also found in various biologically active natural products and synthetic compounds. The combination of these two moieties could lead to the discovery of novel therapeutic agents.

-

Materials Science: The introduction of fluorine-containing groups can significantly alter the physical and chemical properties of materials. This compound could be explored as a building block for the synthesis of novel polymers or functional materials with tailored properties.

Logical Relationship of Structure and Reactivity

Caption: Relationship between structure and reactivity.

Conclusion

This compound is a compound with significant potential in various fields of chemistry. Its synthesis is readily achievable through Friedel-Crafts acylation, and its structure can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. The interplay of its electron-rich aromatic ring and electron-poor trifluoromethyl ketone moiety dictates its chemical reactivity, making it a valuable tool for synthetic chemists and a promising scaffold for the development of new functional molecules. This guide provides a solid foundation for researchers and professionals to understand and utilize this intriguing molecule in their scientific endeavors.

References

- Significance of 2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone. (2025).

- 2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone - SpectraBase. (n.d.).

Sources

An In-depth Technical Guide to 4-Methylmethcathinone (Mephedrone)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Mephedrone (4-methylmethcathinone) is a controlled substance in many jurisdictions. The synthesis and handling of this compound should only be conducted by authorized personnel in appropriately equipped and licensed facilities, in strict compliance with all applicable laws and regulations.

Executive Summary

4-Methylmethcathinone (Mephedrone), also known as 4-MMC, is a synthetic stimulant of the cathinone class.[1][2] First synthesized in 1929, it gained notoriety in the early 2000s as a novel psychoactive substance.[2][3][4] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, pharmacology, and mechanism of action. Mephedrone acts as a monoamine releasing agent and reuptake inhibitor, primarily affecting dopamine, serotonin, and norepinephrine levels in the brain.[1][5][6] Its effects are often compared to those of MDMA and cocaine, but with a distinct pharmacological profile characterized by a rapid onset and short duration of action.[3][7]

Introduction

Initially identified by the CAS number 314-98-7, which corresponds to 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone, the compound of interest for this guide is more accurately identified as Mephedrone, with the CAS number 1189805-46-6.[1][8][9][10] Mephedrone is a β-keto amphetamine and a member of the substituted cathinone family.[3][11] The cathinone compounds are chemically similar to those found in the khat plant (Catha edulis).[1] Mephedrone emerged as a "legal high" in the mid-2000s, sold online and in headshops, often marketed as "plant food" or "bath salts" to circumvent drug laws.[2][4] Its popularity surged due to its purported MDMA-like effects and initial legal status in many countries.[12]

Synthesis of 4-Methylmethcathinone (Mephedrone)

The synthesis of mephedrone can be achieved through several routes. One of the most common methods starts from 4-methylpropiophenone. This process typically involves bromination followed by amination.

Synthetic Pathway Overview

The synthesis from 4-methylpropiophenone is a two-step process:

-

Bromination: 4-methylpropiophenone is reacted with bromine to form 2-bromo-4'-methylpropiophenone.

-

Amination: The resulting α-bromoketone is then reacted with methylamine to yield 4-methylmethcathinone.

This method produces a racemic mixture of (R/S)-mephedrone.[13] An alternative route involves the oxidation of 4-methylephedrine using an oxidizing agent like potassium permanganate.[1]

Detailed Experimental Protocol: Synthesis from 4-Methylpropiophenone

Step 1: Synthesis of 2-bromo-4'-methylpropiophenone [14]

-

Dissolve 4-methylpropiophenone in a suitable solvent, such as dichloroethane.

-

Slowly add an equimolar amount of bromine to the solution at a controlled temperature, typically below 50°C, to prevent side reactions.

-

After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

-

Wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 5% NaOH) to remove any unreacted bromine and hydrobromic acid.[14]

-

Wash the organic layer with cold water.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

-

Remove the solvent under vacuum to yield 2-bromo-4'-methylpropiophenone as an oil that may solidify upon cooling.[14]

Step 2: Synthesis of 4-methylmethcathinone hydrochloride [14]

-

Dissolve 2-bromo-4'-methylpropiophenone in a suitable solvent like acetone.

-

Separately, prepare a solution of methylamine hydrochloride in water.

-

Add the methylamine solution to the bromoketone solution and stir at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the resulting freebase of mephedrone can be extracted.

-

To form the hydrochloride salt, dissolve the freebase in a non-aqueous ether and bubble hydrogen chloride gas through the solution.[1]

-

The 4-methylmethcathinone hydrochloride will precipitate as a solid.

-

Filter the solid, wash with cold acetone, and dry to obtain the final product.

-

Recrystallization from a suitable solvent system (e.g., acetone/methanol) is recommended for purification.[14]

Physicochemical and Analytical Properties

Mephedrone is a solid at room temperature and is typically encountered as a hydrochloride salt in the form of a white or off-white powder or crystals.[1][15]

| Property | Value | Source |

| Chemical Name | (RS)-2-Methylamino-1-(4-methylphenyl)propan-1-one | [1] |

| Synonyms | 4-Methylmethcathinone, 4-MMC, M-CAT, Meow Meow | [1][16] |

| Molecular Formula | C₁₁H₁₅NO | [1][11] |

| Molar Mass | 177.247 g/mol | [1][11] |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | Not well-established, varies with purity | |

| Solubility | Soluble in water and organic solvents |

Analytical Characterization

The identification and quantification of mephedrone in seized materials and biological samples are typically performed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification of mephedrone and its metabolites in urine and blood samples.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection of mephedrone and its metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the molecule and its impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Pharmacology and Mechanism of Action

Mephedrone is a potent central nervous system stimulant with empathogenic properties.[5] Its pharmacological effects are attributed to its interaction with monoamine transporters.[15]

Mechanism of Action

Mephedrone acts as a releasing agent and reuptake inhibitor at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][5] This leads to a rapid and significant increase in the extracellular concentrations of these neurotransmitters in the brain.[1][6]

-

Dopamine: The increase in dopamine in reward pathways is associated with the euphoric and reinforcing effects of the drug.[5][6]

-

Serotonin: The pronounced release of serotonin contributes to the empathogenic and mood-enhancing effects, similar to MDMA.[1][12]

-

Norepinephrine: Elevated norepinephrine levels are responsible for the stimulant effects, such as increased heart rate, blood pressure, and alertness.[5][6]

Compared to MDMA, mephedrone has a more pronounced effect on serotonin release in vivo.[3] Unlike amphetamines, which primarily act on dopamine, mephedrone's effects are more balanced between dopamine and serotonin, although serotonergic signaling may be more dominant.[12]

Pharmacokinetics

Mephedrone is characterized by rapid absorption and elimination.[1]

-

Absorption: Peak plasma concentrations are typically reached within 30 to 60 minutes after oral or intranasal administration.[1]

-

Distribution: It readily crosses the blood-brain barrier.[1]

-

Metabolism: Mephedrone is primarily metabolized in the liver by CYP2D6 enzymes.[1] Key metabolic pathways include N-demethylation, reduction of the ketone group, and oxidation of the tolyl group.[1] Major metabolites include nor-mephedrone, dihydro-mephedrone, and hydroxytolyl-mephedrone.[1]

-

Elimination: The plasma half-life of mephedrone is relatively short, estimated to be around 2 hours.[1][7]

The short half-life may contribute to a pattern of compulsive redosing observed in users.[7]

Toxicology and Adverse Effects

The use of mephedrone is associated with a range of adverse effects, stemming from its potent sympathomimetic and psychoactive properties.

-

Acute Effects: Common adverse effects include increased heart rate and blood pressure, palpitations, anxiety, paranoia, and hallucinations.[16] Overheating and dehydration are significant risks, especially when used in combination with other stimulants or in club settings.[16]

-

Long-Term Effects: While research is ongoing, potential long-term effects include neurotoxicity, particularly to serotonin systems, and a high potential for psychological dependence.[6][17]

Conclusion

Mephedrone (4-methylmethcathinone) is a synthetic cathinone with a distinct pharmacological profile that has made it a popular substance of abuse. Its synthesis from readily available precursors, coupled with its potent stimulant and empathogenic effects, has contributed to its widespread availability. Understanding its synthesis, properties, and mechanism of action is crucial for forensic chemists, toxicologists, and researchers working to address the public health challenges posed by novel psychoactive substances.

References

-

The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC. National Center for Biotechnology Information. [Link]

-

Mephedrone - Wikipedia. Wikipedia. [Link]

-

4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse - ResearchGate. ResearchGate. [Link]

-

Mephedrone: Public health risk, mechanisms of action, and behavioral effects. ScienceDirect. [Link]

-

The toxicology and pharmacology of the synthetic cathinone mephedrone. ScienceDirect. [Link]

-

Human Pharmacology of Mephedrone in Comparison With MDMA - PubMed. National Center for Biotechnology Information. [Link]

-

Mephedrone: Uses, How It Works, Effects and Treatment - The Grove Estate. The Grove Estate. [Link]

-

4-Methylmethcathinone (Mephedrone) (Street Names: 4-MMC, meow meow, m-CAT, bounce, bubbles, mad cow). Drug Enforcement Administration. [Link]

-

Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats - Frontiers. Frontiers. [Link]

-

Mephedrone: Public Health Risk, Mechanisms of Action, and Behavioral Effects - PubMed. National Center for Biotechnology Information. [Link]

-

Mephedrone | C11H15NO | CID 45266826 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - NIH. National Center for Biotechnology Information. [Link]

-

Mephedrone (4MMC): chemsex, effects, risks and overdose - Substance misuse. Change Grow Live. [Link]

-

Mephedrone - Honest information about drugs | FRANK. Talk to Frank. [Link]

-

4mmc Synthesis | PDF - Scribd. Scribd. [Link]

-

Drug Facts : Mephedrone - KFx Drug Consultancy Initiative. KFx. [Link]

-

CAS 314-98-7 MFCD00314987-2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone 2,2,2-三氟-1-(2,4,6-三甲氧基苯基)乙-1-酮-LabNovo. LabNovo. [Link]

Sources

- 1. Mephedrone - Wikipedia [en.wikipedia.org]

- 2. Mephedrone (4MMC): chemsex, effects, risks and overdose [substancemisuseresources.co.uk]

- 3. The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kfx.org.uk [kfx.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. grovetreatment.com [grovetreatment.com]

- 7. Human Pharmacology of Mephedrone in Comparison with MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 314-98-7|this compound|BLD Pharm [bldpharm.com]

- 9. CAS 314-98-7 MFCD00314987-2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone 2,2,2-三氟-1-(2,4,6-三甲氧基苯基)乙-1-酮 -LabNovo [labnovo.com]

- 10. Chemical Product Catalog _Letter T_Page 861_Chemicalbook [chemicalbook.com]

- 11. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mephedrone: Public health risk, mechanisms of action, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 16. Mephedrone | Mcat | Effects of Mephedrone | FRANK [talktofrank.com]

- 17. researchgate.net [researchgate.net]

The Dual Nature of Reactivity: An In-depth Technical Guide to the 2,4,6-Trimethoxyphenyl Group

Abstract

The 2,4,6-trimethoxyphenyl (TMP) group is a fascinating and versatile substituent in organic chemistry, wielding a significant influence over the reactivity of a molecule through a combination of potent electronic and steric effects. The strategic placement of three electron-donating methoxy groups on the phenyl ring creates a unique chemical environment that can be exploited in a wide array of applications, from catalysis and protecting group chemistry to the design of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the TMP group, offering insights into its fundamental properties and its practical applications for researchers, scientists, and professionals in drug development.

Fundamental Properties of the 2,4,6-Trimethoxyphenyl Group: A Tale of Two Effects

The reactivity of the 2,4,6-trimethoxyphenyl group is primarily governed by the interplay of its electronic and steric characteristics.

1.1. Potent Electron-Donating Nature:

The defining feature of the TMP group is its exceptional electron-donating ability. The three methoxy (-OCH₃) groups, positioned at the ortho and para positions, are strong activating groups. Through the resonance effect, the lone pairs of electrons on the oxygen atoms are delocalized into the aromatic ring, significantly increasing the electron density of the phenyl ring. This heightened electron density has profound implications for the reactivity of any atom or functional group attached to the TMP moiety.

1.2. Significant Steric Hindrance:

The two methoxy groups at the ortho positions (positions 2 and 6) create substantial steric bulk around the point of attachment. This steric hindrance plays a crucial role in directing the stereochemical outcome of reactions, stabilizing reactive intermediates, and influencing the coordination geometry of metal complexes.

The TMP Group in Catalysis: The Case of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

A prime example of the TMP group's influence is in the phosphine ligand, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). This commercially available reagent has emerged as a powerful tool in organocatalysis and as a ligand in metal-catalyzed reactions.[1]

2.1. Enhanced Nucleophilicity and Lewis Basicity:

The nine electron-donating methoxy groups in TTMPP collectively push electron density onto the central phosphorus atom. This makes TTMPP an exceptionally strong Lewis base and a highly nucleophilic catalyst, capable of facilitating transformations that are challenging for less electron-rich phosphines.[1][2] For instance, TTMPP has been shown to be a highly effective catalyst for oxa-Michael additions of alcohols to activated alkenes, with performance comparable to strong phosphazene bases under certain conditions.[3][4]

Catalytic Cycle of TTMPP-Catalyzed Oxa-Michael Addition

Caption: Proposed mechanism for the acid-catalyzed cleavage of a silicon-TMP bond.

3.2. Lability in Allylic Systems:

Research has also demonstrated the lability of the C(sp³)–C(sp²) bond connecting a TMP group to an allylic system under acidic conditions. [5]This lability can be exploited for the development of novel C-C bond formation reactions, where the TMP group acts as a leaving group. [5]

The TMP Moiety in Medicinal Chemistry: A Versatile Pharmacophore

The 2,4,6-trimethoxyphenyl group is a prominent pharmacophore in a multitude of biologically active compounds, particularly in the field of cancer research. [6][7]Its presence is often associated with potent and selective biological activity.

4.1. Targeting Tubulin Polymerization:

Many TMP-containing compounds have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. [8][9]The TMP moiety often binds to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. [9][10] Table 1: Cytotoxic Activity of Selected TMP-Based Analogs

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | HepG2 | 1.38 | [11] |

| Compound 10 | HepG2 | 2.52 | [11] |

| Compound 11 | HepG2 | 3.21 | [11] |

| Compound VI | HCT-116 | 4.83 | [9] |

| Compound VI | HepG-2 | 3.25 | [9] |

| Compound VI | MCF-7 | 6.11 | [9] |

4.2. Modulation of Other Biological Targets:

Beyond tubulin inhibition, the TMP group has been incorporated into molecules targeting a range of other biological pathways implicated in disease. These include the inhibition of heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and various kinases. [7]The electron-rich nature and steric profile of the TMP group likely contribute to its ability to form favorable interactions within the binding pockets of these diverse protein targets.

Experimental Protocols

5.1. General Procedure for TTMPP-Catalyzed Cyanosilylation of Aldehydes [2]

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) (0.01 mmol, 1 mol%) in anhydrous N,N-dimethylformamide (DMF) (2 mL) in a dry flask.

-

To this solution, add trimethylsilyl cyanide (TMSCN) (1.2 mmol) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (5 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired cyanohydrin silyl ether.

5.2. Synthesis of 1-Methoxy-1-(2,4,6-trimethoxyphenyl)-1-silacyclobutane [12]

-

In a suitable reaction vessel, prepare a suspension of 1,3,5-trimethoxybenzene (57.2 g, 340 mmol) in a mixture of n-hexane (200 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (40.0 g, 344 mmol).

-

Heat the mixture to approximately 50 °C to dissolve the 1,3,5-trimethoxybenzene.

-

After removing the heat source, add a 2.5 M solution of n-butyllithium in n-hexane (138 mL, 345 mmol of n-BuLi) dropwise over 30 minutes to the vigorously stirred mixture. The heat of the reaction will cause the mixture to reflux, and a white precipitate will form.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.

-

Cool the resulting suspension of 2,4,6-trimethoxyphenyllithium to 0 °C.

-

In a separate flask, dissolve 1-chloro-1-methoxy-1-silacyclobutane in n-hexane.

-

Slowly add the solution of 1-chloro-1-methoxy-1-silacyclobutane to the cooled suspension of 2,4,6-trimethoxyphenyllithium.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with n-hexane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield 1-methoxy-1-(2,4,6-trimethoxyphenyl)-1-silacyclobutane.

Conclusion

The 2,4,6-trimethoxyphenyl group is a powerful and versatile tool in the arsenal of the modern chemist. Its unique combination of strong electron-donating properties and significant steric bulk allows for the fine-tuning of molecular reactivity and selectivity. From its role in enhancing the catalytic activity of phosphines to its application as a labile protecting group and its prevalence as a key pharmacophore in medicinal chemistry, the TMP group continues to be a subject of intense research and a source of innovative chemical solutions. A thorough understanding of its fundamental properties is essential for harnessing its full potential in the design of new catalysts, synthetic methodologies, and therapeutic agents.

References

-

Tacke, R., et al. (2007). The 2,4,6-Trimethoxyphenyl Unit as a Unique Protecting Group for Silicon in Synthesis and the Silylation Potential of (2,4,6-Trimethoxyphenyl)silanes. Organometallics, 26(17), 4346-4356. [Link]

-

Tacke, R., et al. (2005). The Si-2,4,6-Trimethoxyphenyl Moiety as a Novel Protecting Group in Organosilicon Chemistry: Alternative Synthesis of rac-Sila-venlafaxine. Organometallics, 24(5), 840-848. [Link]

-

Ghosh, S., et al. (2020). Exploring the Labile Nature of 2,4,6-Trimethoxyphenyl Moiety in Allylic Systems under Acidic Conditions. Chemistry – An Asian Journal, 15(18), 2846-2852. [Link]

-

Tacke, R., et al. (2007). The 2,4,6-Trimethoxyphenyl Unit as a Unique Protecting Group for Silicon in Synthesis and the Silylation Potential of (2,4,6-Trimethoxyphenyl)silanes. Organometallics, 26(17), 4346-4356. [Link]

-

Grokipedia (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

-

Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(18), 5636-5645. [Link]

-

Tacke, R., et al. (2016). The Si-2,4,6-Trimethoxyphenyl Moiety as a Novel Protecting Group in Organosilicon Chemistry: Alternative Synthesis of rac-Sila-venlafaxine. ACS Figshare. [Link]

-

Al-Ostoot, F. H., et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Medicinal Chemistry Research, 32(12), 2473-2500. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4635. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Mandour, A. A., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry, 128, 106093. [Link]

-

Al-Ostoot, F. H., et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Semantic Scholar. [Link]

-

Patel, K., et al. (2023). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 258, 115582. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore - ProQuest [proquest.com]

- 7. The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. By dissecting its structural features—a sterically hindered and electron-rich aromatic ring coupled with an electrophilic trifluoromethyl ketone moiety—we elucidate its inherent stability and predict its degradation pathways under various stress conditions. This document outlines a robust, self-validating experimental framework for stability assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Detailed protocols for forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, are provided. Furthermore, this guide details the application of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the separation, identification, and quantification of the parent molecule and its potential degradation products.

Introduction: A Molecule of Dichotomous Reactivity

This compound presents a fascinating case study in chemical stability, arising from the interplay of its constituent functional groups. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the electrophilicity of the carbonyl carbon, predisposing it to nucleophilic attack.[1] Conversely, the 2,4,6-trimethoxyphenyl ring is a strongly electron-donating system, which can modulate the reactivity of the adjacent ketone. The steric hindrance imposed by the ortho-methoxy groups further complicates predictions of its reactivity and stability.

This guide aims to provide a holistic understanding of the factors governing the stability of this molecule. By anticipating its behavior under stress, researchers can develop stable formulations, predict potential interactions, and design robust analytical methods for its characterization.

Predicted Stability Profile and Degradation Pathways

Based on first principles of organic chemistry, we can postulate the following stability profile and potential degradation pathways for this compound.

Hydrolytic Stability

Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, further increasing the electrophilicity of the carbonyl carbon. However, due to the steric hindrance from the ortho-methoxy groups, direct nucleophilic attack by water is expected to be slow. The ether linkages of the methoxy groups are also generally stable to acid hydrolysis under mild conditions. Therefore, the molecule is predicted to be relatively stable under acidic conditions.

Basic Conditions: The primary degradation pathway under basic conditions is anticipated to be a haloform-type reaction.[2][3] The trifluoromethyl group is a good leaving group, and nucleophilic attack of hydroxide on the carbonyl carbon can lead to cleavage of the C-C bond, forming 2,4,6-trimethoxybenzoic acid and trifluoromethane.

Caption: Predicted oxidative degradation pathways.

Photostability

Aromatic ketones are known to be photochemically active. [4]Upon absorption of UV light, the molecule can be excited to a triplet state. In the presence of a hydrogen donor, photoreduction of the ketone to the corresponding alcohol is a plausible pathway. The electron-rich aromatic ring may also participate in other photochemical reactions.

Caption: Predicted photolytic degradation pathway.

Thermal Stability

The thermal stability of the molecule is expected to be influenced by the strength of its covalent bonds. The C-CF3 bond might be a point of thermal lability. High temperatures could lead to fragmentation of the molecule. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine its decomposition temperature and any phase transitions. [5][6][7]

A Framework for Stability Assessment: Experimental Protocols

The following protocols are designed as a comprehensive forced degradation study, in line with ICH guidelines Q1A and Q1B, to systematically evaluate the stability of this compound. [2][8][9][10][11][12][13][14][15][16][17][18]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Materials and Instrumentation

| Material/Instrument | Specification |

| Test Compound | This compound (>99% purity) |

| Solvents | HPLC grade acetonitrile, methanol, and water |

| Reagents | HCl, NaOH, H₂O₂ (30%) |

| HPLC System | Agilent 1260 or equivalent with DAD/UV detector and MS detector |

| NMR Spectrometer | Bruker 400 MHz or equivalent with ¹H, ¹³C, and ¹⁹F capabilities |

| Photostability Chamber | Compliant with ICH Q1B guidelines |

| Thermal Analyzer | TGA/DSC instrument (e.g., Mettler Toledo) |

Protocol for Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

-

Incubate at room temperature.

-

Withdraw aliquots at 0, 1, 2, 4, 6, and 12 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of water.

-

Incubate at 60°C.

-

Withdraw aliquots at the same time points as the acid hydrolysis study.

-

Protocol for Oxidative Degradation

-

Preparation of Stressed Sample: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

-

Analysis: Analyze the samples directly by HPLC.

Protocol for Photostability Testing

-

Sample Preparation:

-

Expose a thin layer of the solid compound to light.

-

Prepare a 1 mg/mL solution of the compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette.

-

-

Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [13][14]3. Control: Keep a parallel set of samples wrapped in aluminum foil as dark controls.

-

Analysis: Analyze the solid and solution samples after exposure and compare them to the dark controls.

Protocol for Thermal Degradation

-

Solid-State Thermal Stress:

-

Place a known amount of the solid compound in a stability oven at 80°C.

-

Withdraw samples at 1, 3, and 7 days.

-

Analyze the samples by HPLC and TGA/DSC.

-

-

Thermogravimetric Analysis (TGA):

-

Heat a small sample of the compound from ambient temperature to 500°C at a rate of 10°C/min under a nitrogen atmosphere to determine the onset of decomposition. [6][19]3. Differential Scanning Calorimetry (DSC):

-

Heat a small sample under a nitrogen atmosphere to identify any melting points, phase transitions, or exothermic/endothermic decomposition events. [5][6][7]

-

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is paramount for the accurate assessment of stability.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. [20]

Mass Spectrometry (MS)

Coupling the HPLC system to a mass spectrometer will aid in the identification of degradation products by providing molecular weight and fragmentation information. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern of the parent molecule will show characteristic losses of the trifluoromethyl group and fragments from the trimethoxyphenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of degradation products. [4]

-

¹H NMR: Will provide information on the aromatic and methoxy protons. Changes in the aromatic substitution pattern or loss of methoxy groups will be evident.

-

¹³C NMR: Will complement the ¹H NMR data and provide information on the carbon skeleton.

-

¹⁹F NMR: This is particularly useful for monitoring the fate of the trifluoromethyl group. A single peak is expected for the parent compound, and the appearance of new peaks will indicate the formation of fluorine-containing degradation products.

Conclusion

The stability of this compound is governed by a delicate balance of electronic and steric effects. While it is predicted to be relatively stable under acidic and neutral conditions, it is susceptible to degradation under basic, oxidative, and photolytic stress. The comprehensive experimental framework outlined in this guide, based on ICH guidelines, provides a robust strategy for elucidating its degradation pathways and establishing a complete stability profile. The application of orthogonal analytical techniques—HPLC-UV/MS and NMR—is crucial for the reliable separation, identification, and quantification of the parent compound and its degradation products. This in-depth understanding of the molecule's stability is essential for its successful application in research and development.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-products-step-5_en.pdf]

- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]

- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing/]

- Slideshare. Ich guidelines for stability studies 1. 2012. [URL: https://www.slideshare.net/PriyankaPharma/ich-guidelines-for-stability-studies-1]

- ICH. Q1A(R2) Guideline. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/q1b-photostability-testing-new-active-substances-and-medicinal-products-step-5_en.pdf]

- ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. [URL: https://www.researchgate.net/figure/Thermal-studies-a-TGA-and-b-DSC-of-the-samples_fig3_318826723]

- LCGC. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [URL: https://www.chromatographyonline.com/view/new-approach-forced-degradation-studies-using-anhydrous-conditions]

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q1b-stability-testing-photostability-testing-of-new-drug-substances-and-products]

- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]

- Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. 2021. [URL: https://www.atlas-mts.com/knowledge-center/articles-and-tech-papers/ich-testing-of-pharmaceuticals-part-1-exposure-conditions]

- ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... [URL: https://www.researchgate.net/figure/A-Thermogravimetric-analysis-TGA-of-the-compounds-1-6-B-Differential-scanning_fig2_230811912]

- ResearchGate. Oxidation of Ketones, Aldehydes, and Carboxylic Acids. [URL: https://www.researchgate.net/publication/285590919_Oxidation_of_Ketones_Aldehydes_and_Carboxylic_Acids]

- YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. 2024. [URL: https://www.youtube.

- BenchChem. A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde. [URL: https://www.benchchem.com/product/b2118/technical-guide]

- BenchChem. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. [URL: https://www.benchchem.com/product/B897455]

- ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [URL: https://www.researchgate.net/figure/Trifluoromethyl-ketones-a-Hydrolysis-of-trifluoromethyl-ketones-b-Selected-examples_fig1_349313835]

- Chemical Communications. Electrochemical deoxygenative reduction of ketones. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc01574e]

- MedCrave online. Forced Degradation Studies. 2016. [URL: https://medcraveonline.

- PMC. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486040/]

- Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. 2025. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.

- Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Celerion. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. [URL: https://www.celerion.com/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability/]

- NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C434457&Type=MASS&Index=0#MASS]

- ChemicalBook. 2',4',5'-Trifluoroacetophenone(129322-83-4) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/129322-83-4_1HNMR.htm]

- ChemicalBook. Trifluoroacetophenone(434-45-7) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/434-45-7_1HNMR.htm]

- ResearchGate. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. [URL: https://www.researchgate.net/publication/349313835_Synthesis_of_trifluoromethyl_ketones_by_nucleophilic_trifluoromethylation_of_esters_under_a_fluoroformKHMDSglyme_system]

- CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [URL: https://ri.conicet.gov.ar/handle/11336/72125]

- NIST WebBook. Ethanol, 2,2,2-trifluoro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75898&Type=MASS&Index=1#MASS]

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [URL: https://www.biopharminternational.

- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [URL: https://www.mt.com/us/en/home/library/webinars/lab-analytical-instruments/thermal-analysis-of-organic-compounds.html]

- Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. [URL: https://www.beilstein-journals.org/bjoc/articles/17/38]

- PMC. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8218158/]

- PubMed. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20017904/]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. [URL: https://patents.google.

- ResearchGate. Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [URL: https://www.researchgate.

- BLDpharm. 314-98-7|this compound. [URL: https://www.bldpharm.com/products/314-98-7.html]

- Chemical Communications. Trifluoromethyl ketones: properties, preparation, and application. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc33592j]

- SpectraBase. 2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone. [URL: https://spectrabase.com/spectrum/5YvA2mYgQx1]

- PubChem. 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72208337]

- Research Journal of Pharmacy and Technology. Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2011/November/RJPT_2011_4_11_1765-1768.htm]

- PubMed Central. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876008/]

- Connected Papers. Significance of 2,2,2-Trifluoro-1-(2,4,6-trimethoxy-phenyl)-ethanone. [URL: https://www.connectedpapers.com/search?q=Significance+of+2%2C2%2C2-Trifluoro-1-(2%2C4%2C6-trimethoxy-phenyl)-ethanone]

- NIH. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC168673/]

- BenchChem. Application Note: Quantification of Flufenoxuron using a Validated HPLC-UV Method. [URL: https://www.benchchem.

- ResearchGate. 2,2,2‐Trifluoro‐1‐(5‐Bromo‐2‐Nitrophenyl)‐Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. 2025. [URL: https://www.researchgate.

- American Pharmaceutical Review. A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. 2015. [URL: https://www.americanpharmaceuticalreview.